molecular formula C6H7N3O2 B582096 3-amino-N-hydroxypyridine-2-carboxamide CAS No. 98140-94-4

3-amino-N-hydroxypyridine-2-carboxamide

Cat. No. B582096
CAS RN: 98140-94-4
M. Wt: 153.141
InChI Key: NAXHXXVOPKZDDD-UHFFFAOYSA-N
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Description

3-amino-N-hydroxypyridine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O2. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 3-amino-N-hydroxypyridine-2-carboxamide can be analyzed using quantum chemical calculations . These calculations can determine structure parameters in the ground state, barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .


Chemical Reactions Analysis

While specific chemical reactions involving 3-amino-N-hydroxypyridine-2-carboxamide are not available, there are studies on the reactions of related compounds. For example, pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The reactions of these compounds could provide some insights into the potential reactions of 3-amino-N-hydroxypyridine-2-carboxamide.

Safety and Hazards

According to the safety data sheet provided by Sigma-Aldrich, 3-amino-N-hydroxypyridine-2-carboxamide is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 3-amino-N-hydroxypyridine-2-carboxamide are not available, there are suggestions for the development of new pyrimidines as anti-inflammatory agents . These suggestions could potentially apply to 3-amino-N-hydroxypyridine-2-carboxamide as well.

properties

IUPAC Name

3-amino-N-hydroxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-2-1-3-8-5(4)6(10)9-11/h1-3,11H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXHXXVOPKZDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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